Hydrogenated castor oil

Pharmaceutical Excipients Tableting Lubricants Orodispersible Tablets

Formulators of sustained-release tablets and high-temperature lubricants often lack excipients with hydroxyl-driven thixotropy and thermal stability. HCO's unique 12-hydroxystearate triglyceride backbone provides self-assembling fibrillar networks that overcome these limitations. - Tablet lubrication: Preserves tensile strength in ODTs at 0.1-2% w/w, outperforming magnesium stearate. - 24-h prolonged release via melt granulation; follows zero-order & Higuchi kinetics (r²=0.987, 0.967). - Grease thickener: Yields superior penetration, dropping point, and oil separation vs. 12-HSA-based greases. - Melting point 85-88°C; GRAS-designated; compatible with natural waxes, fatty alcohols, and diverse APIs.

Molecular Formula C57H110O9
Molecular Weight 939.5 g/mol
CAS No. 8001-78-3
Cat. No. B148129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogenated castor oil
CAS8001-78-3
Molecular FormulaC57H110O9
Molecular Weight939.5 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)OC(=O)CCCCCCCCCCC(CCCCCC)O)O
InChIInChI=1S/C57H110O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-54,58-60H,4-50H2,1-3H3
InChIKeyWCOXQTXVACYMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrogenated Castor Oil (CAS 8001-78-3) Technical Specifications and Industrial Procurement Baseline


Hydrogenated castor oil (HCO), also known as castor wax, is a hard, brittle, high-melting vegetable wax produced by catalytic hydrogenation of castor oil, converting the unsaturated ricinoleic acid (≈85% of castor oil) into saturated triglycerides of 12-hydroxystearic acid [1]. Standard commercial specifications define a melting point range of 85–88°C, hydroxyl value of 150–165 mg KOH/g, acid value ≤4 mg KOH/g, and iodine value ≤5 g I₂/100g, with the material supplied as white to off-white flakes or powder . Its non-toxic, GRAS-designated status and excellent compatibility with natural waxes, fatty alcohols, and diverse APIs support broad use across lubricating greases, pharmaceutical excipients, cosmetic structurants, and polymer processing aids .

Why Generic Hydrogenated Vegetable Oils Cannot Replace Hydrogenated Castor Oil in High-Performance Formulations


Generic hydrogenated vegetable oils (e.g., hydrogenated soybean, palm, or cottonseed oil) and simple fatty acid derivatives lack the critical hydroxyl functionality present in HCO's 12-hydroxystearate triglyceride backbone [1]. This hydroxyl group enables unique self-assembly behavior, forming three-dimensional fibrillar networks that impart thixotropy, high-temperature viscosity stability, and controlled release properties unattainable with non-hydroxylated alternatives . Furthermore, HCO's melting point (85–88°C) significantly exceeds that of typical hydrogenated vegetable oils (e.g., hydrogenated soybean oil ≈67–69°C), directly impacting thermal processing windows and product stability under elevated storage or use conditions [2]. Substitution with 12-hydroxystearic acid (12-HSA) alone—while chemically related—yields markedly different gelation kinetics, spreading behavior, and grease manufacturing economics, as quantified in the evidence below.

Quantitative Comparative Evidence: Hydrogenated Castor Oil vs. Functional Alternatives


Lubricant Efficiency in Orodispersible Tablets: Hydrogenated Castor Oil vs. Magnesium Stearate

In a direct head-to-head comparison of four tableting lubricants, hydrogenated castor oil (HCO) demonstrated intermediate lubrication efficiency while uniquely preserving tablet tensile strength, unlike magnesium stearate (MgSt) which significantly reduced mechanical integrity [1]. The study evaluated powder blends containing lactose with sodium starch glycolate or crospovidone as disintegrants, measuring angle of repose, ejection force, tensile strength, liquid penetration, and disintegration time.

Pharmaceutical Excipients Tableting Lubricants Orodispersible Tablets

Grease Thickener Performance: Hydrogenated Castor Oil vs. 12-Hydroxystearic Acid in Lithium Soap Greases

A comparative economic and performance evaluation of lithium soap greases prepared at equivalent 9.1% soap content demonstrated that hydrogenated castor oil (HCO) yields numerically higher values in standard grease performance tests compared to greases made from 12-hydroxystearic acid (12-HSA) [1]. The study assessed penetration (IP 50), dropping point (IP 396), and oil separation (IP 121), with saponification experiments conducted in a STRATCO contactor.

Lubricating Greases Lithium Complex Grease Thickener Economics

Lipogel Spreading Behavior: Hydrogenated Castor Oil vs. 12-Hydroxystearic Acid as Gelators

In a stability study of lipogels prepared with low-molecular-mass gelators and emollient oils, hydrogenated castor oil (HCO) and 12-hydroxystearic acid (12-HSA) exhibited divergent skin-spreading performance [1]. Lipogels were prepared by heating oil-gelator mixtures to 100°C followed by either slow cooling without stirring or quick cooling with stirring; stability was assessed via one-year room temperature storage, centrifugation, and three-month storage at 40°C.

Cosmetic Formulation Topical Excipients Rheology Modifiers

Thermal and Hydroxyl Specifications: Hydrogenated Castor Oil vs. Generic Hydrogenated Vegetable Oils

Hydrogenated castor oil (HCO) demonstrates a melting point range of 85–88°C and hydroxyl value of 150–165 mg KOH/g, which substantially exceed typical specifications for generic hydrogenated vegetable oils used in pharmaceutical matrices . This hydroxyl functionality arises from the 12-hydroxystearate triglyceride structure unique to castor-derived materials.

Pharmaceutical Excipients Thermal Stability Controlled Release Matrices

Controlled Release Matrix Performance: Hydrogenated Castor Oil vs. Carnauba Wax

In a comparative formulation study of tapentadol HCl controlled-release matrix tablets, hydrogenated castor oil (HCO) and carnauba wax were evaluated as hydrophobic matrix polymers at varying concentrations using direct compression and melt granulation techniques [1]. The optimized HCO-containing formulation achieved 24-hour prolonged drug release in vivo in a rabbit model, with release kinetics fitting zero-order (r²=0.987) and Higuchi (r²=0.967) models.

Controlled Release Hydrophobic Matrices Melt Granulation

Evidence-Backed Industrial and Research Application Scenarios for Hydrogenated Castor Oil


Orodispersible Tablet Lubricant Requiring Maintained Tensile Strength

When formulating orally disintegrating tablets where magnesium stearate's strength-reducing effects are unacceptable, HCO provides a quantitatively validated alternative. The direct comparative study [1] demonstrated HCO's intermediate lubrication efficiency while preserving tablet tensile strength—a critical quality attribute for orodispersible dosage forms. Recommended use concentration: 0.1–2% w/w .

Lithium and Lithium Complex Grease Manufacturing

HCO serves as a key fatty raw material for producing lithium 12-hydroxystearate soap thickeners in lubricating greases. The comparative evaluation [2] confirms HCO-based greases yield numerically higher performance metrics (penetration, dropping point, oil separation) than 12-HSA-based greases at equivalent soap content. HCO-derived greases exhibit excellent resistance to water, oils, and solvents , making them suitable for moist-environment machinery protection.

Topical Cosmetic Structurant Requiring Acceptable Skin Spreadability

For lipogels, stick formulations, and anhydrous topical products, HCO provides good skin spreading ability, contrasting with 12-HSA-based gels which remain non-spreading or cluster-forming [3]. This performance differential directly impacts consumer acceptability and sensory profile. HCO is compatible with natural waxes and fatty alcohols, enabling formulation flexibility .

Controlled-Release Matrix Tablets via Melt Granulation

HCO is validated as a hydrophobic matrix former capable of achieving 24-hour prolonged drug release in vivo when processed via melt granulation [4]. The material's high melting point (85–88°C) enables processing at elevated temperatures without degradation, and its release kinetics fit zero-order and Higuchi models (r²=0.987 and 0.967, respectively), supporting predictable, diffusion-controlled drug delivery.

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